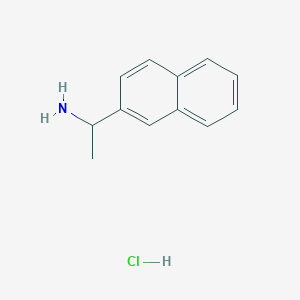

1-(Naphthalen-2-yl)ethanamine HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-naphthalen-2-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.ClH/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11;/h2-9H,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJSCAQZYGXVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chirality in Advanced Chemical Research

Chirality, a term derived from the Greek word for hand, describes the geometric property of a molecule that is non-superimposable on its mirror image. nih.govnih.gov These mirror-image isomers, known as enantiomers, often exhibit identical physical and chemical properties in an achiral environment. However, in the presence of other chiral entities, such as biological systems, their behaviors can diverge dramatically. nih.govresearchgate.net This distinction is of paramount importance in fields like medicinal chemistry, where one enantiomer of a drug may be therapeutic while the other is inactive or even harmful. researchgate.netresearchgate.net The infamous case of thalidomide (B1683933) serves as a stark reminder of this principle. researchgate.net

The growing demand for enantiopure substances has spurred the development of sophisticated methods for their production. researchgate.net Asymmetric synthesis, which aims to create a specific enantiomer of a chiral product, has become a cornerstone of modern organic chemistry. nih.govresearchgate.net This field relies heavily on the use of chiral catalysts, auxiliaries, and resolving agents to control the stereochemical outcome of a reaction. nih.govtandfonline.com

An Overview of 1 Naphthalen 2 Yl Ethanamine Hcl As a Key Chiral Building Block

1-(Naphthalen-2-yl)ethanamine (B75123) hydrochloride, a salt of the chiral amine 1-(naphthalen-2-yl)ethanamine, is a prominent example of a chiral building block utilized in asymmetric synthesis. lookchem.comcymitquimica.comambeed.com Its rigid naphthalene (B1677914) backbone and the stereogenic center at the alpha-carbon of the ethylamine (B1201723) side chain make it a valuable and versatile tool for chemists.

The compound is typically available in both its (R) and (S) enantiomeric forms, allowing for the synthesis of either enantiomer of a target molecule. bldpharm.com Its primary applications lie in its use as a chiral auxiliary, a chiral resolving agent, and a precursor for the synthesis of more complex chiral ligands. fishersci.estcichemicals.comonyxipca.com

Table 1: Physicochemical Properties of 1-(Naphthalen-2-yl)ethanamine

| Property | Value |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| Appearance | White to pale yellow solid |

| Chirality | Exists as (R) and (S) enantiomers |

(Data sourced from publicly available chemical supplier information)

Scope and Research Objectives

Catalytic Asymmetric Synthesis Approaches

The quest for efficient and enantioselective methods to synthesize chiral amines has led to the prominence of catalytic asymmetric synthesis. These approaches offer advantages in terms of atom economy, catalyst turnover, and the ability to generate specific stereoisomers.

Asymmetric Hydrogenation of Prochiral Ketone Oximes

A powerful strategy for the synthesis of chiral primary amines is the asymmetric hydrogenation of prochiral ketoximes. This method involves the direct reduction of the C=N bond of the oxime, with chirality being induced by a chiral catalyst.

Chiral ruthenium complexes have emerged as highly effective catalysts for the asymmetric hydrogenation of ketones and their derivatives, including oximes. nih.govnih.gov Specifically, complexes of ruthenium with chiral diphosphine ligands, such as BINAP and its derivatives, in combination with a chiral diamine, have demonstrated remarkable activity and enantioselectivity. capes.gov.br The mechanism of these hydrogenations is believed to involve a metal-ligand bifunctional pathway where the substrate interacts with the catalyst in the outer coordination sphere. nih.gov

The enantioselectivity of these ruthenium catalyst systems is influenced by the specific combination of the chiral phosphine (B1218219) ligand and the diamine. For the hydrogenation of aromatic ketones, which are structurally similar to the precursor of 1-(naphthalen-2-yl)ethanamine, excellent enantiomeric excesses (ee) have been reported. While specific data for 2-acetylnaphthalene (B72118) oxime is not extensively published, the results for analogous aromatic ketones provide a strong indication of the potential for high enantioselectivity.

Table 1: Enantioselective Hydrogenation of Aromatic Ketones with Chiral Ru-Catalysts This table presents representative data for the asymmetric hydrogenation of various aromatic ketones, illustrating the high enantioselectivities achievable with chiral ruthenium catalysts.

| Entry | Ketone Substrate | Chiral Ligand | Catalyst System | Solvent | Temp (°C) | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | (R)-BINAP | [RuCl((R)-binap)(dmf)]₂Cl | Methanol (B129727) | 30 | 80 |

| 2 | 2'-Methylacetophenone | (R)-Tol-BINAP | RuCl₂(R)-tolbinapn | Ethanol | 100 | 96 |

| 3 | 1-Acetonaphthone | (R)-BINAP | RuBr₂[(R)-binap] | Ethanol/Toluene (B28343) | 100 | 87 |

| 4 | 4'-Fluoroacetophenone | (S)-Xyl-P-Phos | [RuCl₂(p-cymene)]₂/(S)-Xyl-P-Phos/DPEN | i-PrOH | 28 | 99.5 |

Data sourced from various studies on asymmetric ketone hydrogenation.

The substrate scope of these chiral ruthenium catalyst systems is generally broad, encompassing a variety of aromatic and heteroaromatic ketones. capes.gov.br The electronic properties and steric hindrance of the substituents on the aromatic ring can influence the reactivity and enantioselectivity. Optimization of reaction conditions such as temperature, hydrogen pressure, solvent, and the presence of additives is crucial for achieving high yields and enantiomeric excesses. For instance, the combination of a TunePhos/diamine-Ru(II) complex with a base like t-BuOK in 2-propanol has been shown to be highly effective for a wide range of ketones. capes.gov.br

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines. Asymmetric versions of this reaction provide a direct route to chiral amines from prochiral ketones.

One approach to asymmetric reductive amination involves the use of a chiral amine as an auxiliary. The ketone precursor, 2-acetylnaphthalene, is first condensed with a chiral amine to form a diastereomeric mixture of imines. Subsequent reduction of this mixture can lead to a preponderance of one diastereomer of the final amine product. The success of this strategy relies on the ability of the chiral auxiliary to effectively control the stereochemical outcome of the reduction step.

A notable example of a chiral auxiliary is (1S,2S)- or (1R,2R)-2-methylamino-1,2-diphenylethanol, also known as pseudoephenamine. nih.govharvard.edu This auxiliary has been shown to provide high diastereoselectivities in the alkylation of derived amides. nih.govharvard.edu Another class of auxiliaries that has been explored are the naphthylethylamines themselves. In the context of Staudinger cycloaddition, 1-(2-naphthyl)ethylamines have been used as chiral auxiliaries, yielding good to excellent diastereomeric excesses (de) of up to 48%. researchgate.net The choice of the chiral auxiliary and the reaction conditions for the reduction are critical in determining the diastereomeric ratio of the product. nih.govharvard.edu

Table 2: Diastereoselective Synthesis using Chiral Auxiliaries This table provides examples of diastereomeric ratios achieved in reactions employing chiral auxiliaries, highlighting the potential for stereocontrol.

| Entry | Reaction Type | Chiral Auxiliary | Diastereomeric Ratio (dr) |

| 1 | Alkylation | (1S,2S)-Pseudoephenamine | ≥99:1 |

| 2 | Alkylation | (1S,2S)-Pseudoephenamine | 98:2 |

| 3 | Staudinger Cycloaddition | (R)-1-(2-Naphthyl)ethylamine | up to 48% de |

| 4 | Staudinger Cycloaddition | (S)-1-(2-Naphthyl)ethylamine | up to 48% de |

Data adapted from studies on pseudoephenamine and naphthylethylamine as chiral auxiliaries. nih.govresearchgate.net

A more direct and atom-economical approach is the asymmetric catalytic reductive amination, where a prochiral ketone reacts with an amine source in the presence of a chiral catalyst and a reducing agent. This method avoids the need to pre-form and isolate an imine intermediate.

Chiral iridium catalysts have shown significant promise in this area. For instance, the Ir-f-Binaphane complex has been successfully used for the direct asymmetric reductive amination of aryl ketones with high enantioselectivities (up to 96% ee). google.com More recently, novel chiral iridium catalysts, such as the Ir-PSA series, have been developed for the efficient synthesis of optically active amines from ketones. kanto.co.jp These catalysts, in combination with an aminoalcohol-based chiral auxiliary, can afford high yields and stereoselectivities. kanto.co.jp Another approach involves the use of biocatalysts, such as imine reductases, which can catalyze the reductive amination of ketones with excellent stereochemical purities. researchgate.net

Table 3: Asymmetric Catalytic Reductive Amination of Aryl Ketones This table showcases the enantiomeric excesses achieved in the asymmetric catalytic reductive amination of various aryl ketones.

| Entry | Ketone Substrate | Catalyst System | Amine Source | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | Ir-(S,S)-f-Binaphane | p-Anisidine | 94 |

| 2 | 3'-Methoxyacetophenone | Ir-(S,S)-f-Binaphane | p-Anisidine | 96 |

| 3 | 2'-Bromoacetophenone | Ir-(S,S)-f-Binaphane | p-Anisidine | 85 |

| 4 | Acetophenone | [((R)-tol-binap)RuCl₂] | Ammonium (B1175870) formate/Ammonia | 86 |

| 5 | 4'-Nitroacetophenone | [((R)-tol-binap)RuCl₂] | Ammonium formate/Ammonia | 98 |

Data compiled from studies on asymmetric catalytic reductive amination. google.commdma.ch

Borane-Mediated Reductions of O-Benzyloxime Ethers

A significant advancement in the asymmetric synthesis of primary amines is the borane-mediated reduction of O-benzyloxime ethers. This method allows for the preparation of highly enantiopure (1-aryl)- and (1-naphthyl)-1-ethylamines. researchgate.net The process involves the reduction of single-isomeric (E)- or (Z)-O-benzyloxime ethers using a chiral catalyst. researchgate.net

One effective catalyst is a stable spiroborate ester derived from (S)-diphenyl valinol and ethylene (B1197577) glycol. researchgate.net Using this catalyst, the reduction of pure (Z)-ethanone oxime ethers can yield primary (R)-arylethylamines with up to 99% enantiomeric excess (ee) with only 15% of the catalyst. researchgate.net The enantioselectivity of the reduction can be influenced by the geometry of the oxime ether; for instance, the reduction of (E)-oxime ethers often leads to the corresponding (S)-amines. The choice of the chiral source for the oxazaborolidine catalyst is also crucial, as it can reverse the enantioselectivity. researchgate.net For a successful and highly enantioselective reduction, it is imperative to maintain a moisture-free reaction environment and use high-purity borane-tetrahydrofuran (B86392) (BH3•THF). nih.gov

The reduction of alkyl aryl (E)-ketoxime O-benzyl ethers catalyzed by terpene oxazaborolidines, such as those derived from (1R)-nopinone and (1R)-camphor, has been shown to produce the corresponding amines with 82–99% ee. researchgate.net In contrast, oxazaborolidines derived from (1S)-2-carene and (1S)-3-carene have demonstrated lower selectivity. researchgate.net

Enzyme-Catalyzed Synthesis Pathways

Enzyme-catalyzed reactions offer a green and highly selective alternative for the synthesis of chiral amines. sioc-journal.cnnih.gov For the production of (R)-1-(naphthalen-2-yl)ethanamine, enzymatic kinetic resolution has proven to be an effective method. sioc-journal.cn This process often utilizes lipases in the presence of a suitable acyl donor. sioc-journal.cn

One study found that Novozym 435, a commercially available lipase (B570770), effectively catalyzed the kinetic resolution of racemic 1-(naphthalen-2-yl)ethanamine. sioc-journal.cn The choice of acyl donor is critical to the success of the resolution. 4-chlorophenyl valerate (B167501) was identified as a particularly effective acyl donor as it suppressed non-selective amidation. sioc-journal.cn The efficiency of the enzymatic resolution is also dependent on reaction conditions such as the solvent, substrate concentration, and temperature. sioc-journal.cn Optimal conditions were found to be the use of toluene as a solvent, an amine concentration of 300 mmol/L, and a temperature of 40 °C. sioc-journal.cn Under these conditions, an enantiomeric excess of the product (ee_p) greater than 99% was achieved at a high conversion rate of 50% within 8 hours. sioc-journal.cn

Another approach involves the asymmetric reduction of the corresponding ketone catalyzed by an enzyme. While specific examples for 1-(naphthalen-2-yl)ethanamine are less detailed in the provided results, the general principle of using enzymes like transaminases or imine reductases for asymmetric amine synthesis is well-established. nih.gov Additionally, a glutamine synthetase-like enzyme, NpaA1, has been identified to catalyze the glutamylation of 1-naphthylamine, initiating its degradation pathway, which showcases the diverse enzymatic machinery available for modifying naphthylamine structures. nih.gov

Classical Chiral Resolution Techniques

Classical chiral resolution remains a cornerstone for obtaining enantiomerically pure amines. This approach relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on their differential solubility. libretexts.org

Diastereomeric Salt Formation with Chiral Resolving Agents

The fundamental principle of this technique is the reaction of a racemic amine with an enantiomerically pure chiral acid or base to form a pair of diastereomeric salts. libretexts.orgnih.gov These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.org

Utilization of Mandelic Acid Derivatives

Mandelic acid and its derivatives are effective resolving agents for racemic amines. nih.govnih.gov The process involves the formation of diastereomeric salts between the racemic amine and an enantiomerically pure mandelic acid derivative. nih.gov The differing solubilities of these salts in a particular solvent allow for their separation. nih.gov For instance, the resolution of racemic amines can be achieved using PEGylated-(R)-mandelic acid, which facilitates precipitation of the desired diastereomeric salt. nih.gov

The efficiency of resolution can be influenced by several factors, including the solvent, temperature, and the molar ratio of the resolving agent to the racemate. nih.gov For example, in the resolution of 3-ClMA, optimal conditions were found to be an equilibrium time of 12 days, a molar ratio of resolving agent to racemate of 55:45, and a crystallization temperature of -18 °C. nih.gov

Tartaric Acid-Based Resolution Systems

Tartaric acid is a widely used and cost-effective chiral resolving agent for racemic amines. google.comgoogleapis.com The resolution process involves the reaction of the racemic amine with an enantiomer of tartaric acid, such as D-(-)-tartaric acid or L-(+)-tartaric acid, in a suitable solvent system, typically a mixture of an alcohol and water. google.com

The resulting diastereomeric salts exhibit different solubilities, allowing for their separation through crystallization. google.com For example, when resolving racemic 1-(1-naphthalene)ethylamine with D-(-)-tartaric acid in an alcohol-water mixture, the R-(+)-1-(1-naphthalene)ethylamine·D-(-)-tartrate salt preferentially crystallizes upon cooling. google.com The free amine can then be recovered by treatment with a base. google.com The molar ratio of tartaric acid to the racemic amine, the composition of the solvent, the temperature, and the reaction time are all critical parameters that need to be optimized for a successful resolution. google.com

Kinetic Resolution Methodologies

Kinetic resolution is a powerful strategy for separating enantiomers based on the differential rates of reaction of the enantiomers with a chiral catalyst or reagent. In the context of 1-(naphthalen-2-yl)ethanamine, enzymatic kinetic resolution has been demonstrated to be a highly effective method. sioc-journal.cn

This approach typically involves the acylation of the racemic amine catalyzed by a lipase, where one enantiomer reacts significantly faster than the other. sioc-journal.cn A study on the enzymatic kinetic resolution of (R,S)-1-(2-naphthyl)ethylamine employed Novozym 435 as the catalyst. sioc-journal.cn The choice of the acyl donor was found to be crucial, with 4-chlorophenyl valerate being particularly effective in inhibiting non-selective side reactions. sioc-journal.cn The reaction conditions were optimized, identifying toluene as the preferred solvent, an amine concentration of 300 mmol/L, and a temperature of 40 °C as ideal. sioc-journal.cn Under these optimized conditions, a high enantiomeric excess of the remaining (R)-1-(2-naphthyl)ethylamine (>99%) was achieved at a conversion of 50% within 8 hours, showcasing the efficiency of this methodology. sioc-journal.cn

Enzymatic Kinetic Resolution for Enantioselective Preparation

Enzymatic kinetic resolution has emerged as a powerful and highly selective method for obtaining enantiomerically pure 1-(naphthalen-2-yl)ethanamine. This biocatalytic approach leverages the stereospecificity of enzymes, most commonly lipases, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the unreacted enantiomer and the acylated product.

Research has demonstrated the effectiveness of Novozym 435, an immobilized lipase B from Candida antarctica, in the kinetic resolution of racemic 1-(naphthalen-2-yl)ethanamine. sioc-journal.cnresearchgate.net The selection of the acyl donor and solvent system is critical to the success of this resolution. One study found that using 4-chlorophenyl valerate as the acyl donor in toluene at 40°C effectively suppressed non-selective amidation, a common side reaction. sioc-journal.cnresearchgate.net Under these optimized conditions, an excellent enantiomeric excess (ee) of over 99% for the remaining (R)-1-(naphthalen-2-yl)ethanamine was achieved at a high conversion rate of 50% within 8 hours. sioc-journal.cnresearchgate.net

The choice of solvent also plays a pivotal role. While various organic solvents can be used, toluene has been identified as an optimal medium for this specific resolution, contributing to the high efficiency of the process. sioc-journal.cnresearchgate.net The concentration of the amine substrate is another key parameter, with a concentration of 300 mmol/L being found to be ideal. sioc-journal.cnresearchgate.net

Table 1: Optimized Conditions for Enzymatic Kinetic Resolution of 1-(Naphthalen-2-yl)ethanamine

| Parameter | Optimal Condition |

| Enzyme | Novozym 435 |

| Acyl Donor | 4-Chlorophenyl Valerate |

| Solvent | Toluene |

| Temperature | 40°C |

| Substrate Concentration | 300 mmol/L |

| Reaction Time | 8 hours |

| Conversion | 50% |

| Enantiomeric Excess (ee_p) | >99% |

This enzymatic method offers a significant advantage over traditional chemical methods by providing a highly selective and environmentally benign route to enantiomerically pure 1-(naphthalen-2-yl)ethanamine.

Supramolecular Approaches to Chiral Recognition and Kinetic Resolution

Supramolecular chemistry offers innovative strategies for chiral recognition, which is the fundamental principle underlying kinetic resolution. These approaches utilize non-covalent interactions to create chiral environments that can differentiate between enantiomers. While direct supramolecular kinetic resolution of 1-(naphthalen-2-yl)ethanamine is an area of ongoing research, the principles have been demonstrated with analogous compounds.

One novel approach involves the use of a single chemosensor for the determination of enantiomeric excess (ee) in chiral amines through molecular self-assembly. rsc.org For instance, a pyridine-attached binaphthyl derivative can exhibit distinct fluorescence responses upon forming imine complexes with chiral amines in the presence of zinc(II) ions. rsc.org This multi-optical response allows for pattern recognition-based discrimination of different enantiomeric pairs. rsc.org Such systems, when coupled with data analysis techniques like linear discriminant analysis (LDA) and artificial neural networks, can accurately determine the enantiomeric composition of unknown samples. rsc.org

Another relevant strategy is the creation of chiral interfaces for electrochemical recognition. For example, a chiral interface prepared by the supramolecular host-guest interaction between ferrocene-grafted polyethyleneimine and β-cyclodextrin has been shown to effectively distinguish between tryptophan enantiomers. nih.gov This interface exhibits different electrochemical responses for each enantiomer, allowing for their quantification. nih.gov These examples of supramolecular recognition highlight the potential for developing similar systems for the kinetic resolution of 1-(naphthalen-2-yl)ethanamine. The ability to design host molecules that selectively bind one enantiomer over the other through specific non-covalent interactions could lead to highly efficient and selective resolution processes.

Green Chemistry Principles in 1-(Naphthalen-2-yl)ethanamine Synthesis

The application of green chemistry principles to the synthesis of 1-(naphthalen-2-yl)ethanamine is crucial for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the selection of solvents, the efficiency of catalysts, maximizing atom economy, and minimizing waste.

Solvent Selection and Catalytic Efficiency

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. rsc.org The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and has a low vapor pressure to minimize volatile organic compound (VOC) emissions. rsc.org In the context of 1-(naphthalen-2-yl)ethanamine synthesis, research has explored various solvent options to replace more hazardous traditional solvents. For instance, in the enzymatic resolution of 1-(naphthalen-2-yl)ethanamine, while toluene was found to be effective, ongoing research in green chemistry aims to identify bio-based or less toxic alternatives that maintain high catalytic efficiency. sioc-journal.cnresearchgate.net

Atom Economy and Waste Minimization

Atom economy, a concept developed by Barry Trost, is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. numberanalytics.comnih.gov Reactions with high atom economy are inherently more sustainable as they generate less waste. wjpps.com Addition and cycloaddition reactions are examples of highly atom-economical transformations, as all the atoms of the reactants are incorporated into the product. nih.gov

In the synthesis of primary amines, a novel approach has been developed that improves atom economy by creating a direct cycle between a coproduct and a reactant of the same reaction. rsc.org This strategy utilizes a recoverable protecting group, such as 3,4-diphenylmaleic anhydride (B1165640), which can be recycled in nearly quantitative yield, thereby minimizing waste. rsc.org

The generation of waste is a major concern in chemical synthesis. By designing synthetic routes with high atom economy and utilizing recyclable catalysts and reagents, the amount of waste produced can be significantly reduced. wjpps.com For example, traditional synthetic routes often involve stoichiometric reagents that are consumed in the reaction and generate significant byproducts. nih.gov In contrast, catalytic reactions, a key element of green chemistry, use small amounts of a catalyst that can be recovered and reused, leading to a much lower environmental footprint. jk-sci.com

Industrial Scale-Up Considerations and Process Chemistry

The transition of a synthetic route for 1-(naphthalen-2-yl)ethanamine from the laboratory to an industrial scale presents a unique set of challenges and considerations. Process chemistry focuses on developing safe, reproducible, and economically viable manufacturing processes. mt.com

Process safety is another paramount concern. mt.com Reactions that are easily managed in the laboratory can become hazardous on a large scale due to factors such as heat generation (exotherms) and the handling of large quantities of flammable or toxic materials. mt.com Thorough thermal and reaction hazard evaluations are essential to ensure that the process can be operated safely. mt.com For example, a process for the preparation of N-methyl-1-naphthalenemethanamine was developed to be simple, economical, and easy to handle on a commercial scale, avoiding the use of expensive reagents like Pt/C and special equipment like a hydrogenator. google.com

Role of 1-(Naphthalen-2-yl)ethanamine as a Chiral Auxiliaryresearchgate.net

1-(Naphthalen-2-yl)ethanamine serves as a cornerstone in asymmetric synthesis, acting as a chiral auxiliary. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. researchgate.net The inherent chirality of the auxiliary guides the formation of one stereoisomer over another, after which it can typically be removed and recovered. researchgate.net

The utility of naphthylethylamines in inducing stereoselectivity is well-documented in various organic reactions. For instance, the enantiomers of 1-(2-naphthyl)ethylamine have been successfully employed as chiral auxiliaries in the Staudinger cycloaddition to synthesize trans-β-lactams. nih.gov This reaction involves the formation of an azetidin-2-one (B1220530) ring, a core structure in many antibiotic compounds. The use of 1-(2-naphthyl)ethylamine induces a notable degree of stereoselectivity, leading to good to excellent yields with a diastereomeric excess (de) of up to 48%. nih.gov This level of selectivity is comparable to that achieved with the more commonly used phenylethylamines. nih.gov

In contrast, studies have shown that the isomeric 1-(1-naphthyl)ethylamine (B3023371) auxiliaries, while leading to excellent conversion rates in the same Staudinger cycloaddition, result in a significant loss of selectivity, with a maximum diastereomeric excess of only 14%. nih.gov This highlights the critical influence of the naphthalene (B1677914) ring's substitution pattern on the degree of stereo-induction.

The chiral amine (R)-(+)-1-(1-Naphthyl)ethylamine is also utilized as a chiral auxiliary in the synthesis of β-amino acids, where its presence is key to controlling the reaction's stereochemistry to yield enantiomerically pure products. scielo.br

Table 1: Diastereoselectivity in Staudinger Cycloaddition using Naphthylethylamine Auxiliaries nih.gov

| Chiral Auxiliary | Yield (%) | Diastereomeric Excess (de) (%) |

| 1-(2-Naphthyl)ethylamine | Good to Excellent | up to 48% |

| 1-(1-Naphthyl)ethylamine | Excellent | up to 14% |

This interactive table summarizes the efficiency of naphthylethylamine isomers as chiral auxiliaries.

While 1-(naphthalen-2-yl)ethanamine and its derivatives are established chiral auxiliaries for various transformations, detailed research findings specifically documenting their application in the asymmetric C-C bond formation to produce α-cyanocarboxylates are not extensively available in the surveyed scientific literature. The asymmetric synthesis of cyanated compounds is a significant area of research, with various methods focusing on the enantioselective addition of cyanide to electrophiles like carbonyls and imines. nih.govnih.gov However, specific examples detailing the use of 1-(naphthalen-2-yl)ethanamine as the primary chiral control element for the synthesis of α-cyanocarboxylates are not prominently reported.

Development of Chiral Ligands for Asymmetric Catalysis

A major application of 1-(naphthalen-2-yl)ethanamine is in the synthesis of chiral ligands for asymmetric catalysis. nih.gov These ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to produce one enantiomer of a product preferentially.

The development of N-heterocyclic carbene (NHC) ligands and their complexes with transition metals represents a significant advancement in homogeneous catalysis. By incorporating chiral moieties, such as those derived from naphthylethylamine, into the ligand structure, chemists can create powerful tools for asymmetric synthesis.

A new class of N-heterocyclic carbene (NHC) ligands featuring substituted naphthyl groups as side chains has been developed. By introducing appropriate stereocenters into the N-heterocyclic portion of these ligands, which can be derived from chiral amines like 1-(naphthalen-2-yl)ethanamine, optically pure ligands are produced. These chiral NHC ligands are then used in metal-catalyzed reactions to achieve asymmetric transformations. The steric bulk of the naphthyl groups can be fine-tuned to enhance the stability and activity of the catalytic species. For example, imidazolin-2-ylidenes with naphthyl side chains have been synthesized and their palladium complexes have shown promise in cross-coupling reactions.

Ligands derived from naphthylethylamine readily form complexes with transition metals like ruthenium and palladium, which are widely used in asymmetric catalysis.

Palladium Complexes: New palladium metallacycles have been synthesized using imines derived from 1-(1-naphthyl)ethylamine. These organometallic complexes have proven effective in resolving P-chiral ligands, such as benzylcyclohexylphenylphosphine. The absolute configuration of the resulting diastereomeric palladium complexes can be determined by single-crystal X-ray analysis, confirming the transfer of chirality.

Ruthenium Complexes: The synthesis of chiral 1-(1-naphthyl)ethylamine itself can be achieved with high enantiomeric purity using asymmetric catalysis. A notable example is the asymmetric reduction of 1-(1-naphthyl)ethanone oxime using a ruthenium(II) catalyst. The specific catalyst, chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethyl ammonia} (p-cymene)ruthenium(II), allows for the preparation of (R)-(+)-1-(1-naphthyl)ethylamine with a chiral purity of 96% ee. This demonstrates the crucial role of ruthenium complexes in accessing the chiral amine, which can then be used to build other chiral ligands. The synergy between the metal and the chiral ligand is fundamental to achieving high levels of asymmetric induction.

Table 2: Chiral Purity in Asymmetric Synthesis of (R)-(+)-1-(1-Naphthyl)ethylamine

| Catalyst | Product | Chiral Purity (ee) | Chemical Purity |

| Chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethyl ammonia} (p-cymene)ruthenium(II) | (R)-(+)-1-(1-Naphthyl)ethylamine | 96% | 98% |

This interactive table shows the effectiveness of a specific Ruthenium catalyst in the synthesis of the chiral amine.

Design Principles for Ligand Stereocontrol (e.g., Steric Bulk, π-π Stacking)

The stereochemical outcome of reactions involving chiral ligands derived from 1-(naphthalen-2-yl)ethanamine is significantly influenced by specific design principles, primarily steric bulk and π-π stacking interactions. These non-covalent interactions play a crucial role in dictating the facial selectivity of reactions, leading to the preferential formation of one stereoisomer over another.

Steric Bulk: The strategic placement of bulky substituents on the ligand framework is a fundamental approach to achieving high stereocontrol. In the context of derivatives of 1-(naphthalen-2-yl)ethanamine, the naphthalene moiety itself provides a significant steric presence. This steric hindrance can effectively block one face of a prochiral substrate, directing the approach of a reagent to the less hindered face. For instance, in catalytic systems, bulky substituents on ligands have been shown to enhance catalytic activity. The principle of steric repulsion is a key factor in designing effective chiral ligands for asymmetric synthesis.

π-π Stacking: The aromatic nature of the naphthalene ring system in 1-(naphthalen-2-yl)ethanamine derivatives facilitates π-π stacking interactions. These interactions, which occur between the electron-rich naphthalene ring and another aromatic system (either within the same molecule or with a substrate), can create a well-defined and rigid transition state. This conformational rigidity is essential for effective stereochemical communication. The electron density of the aromatic rings involved in the stacking modulates the strength of this interaction, which in turn influences the stereoselectivity. nih.govdntb.gov.ua For example, modifying the acceptor character of an arylideneamine ring with electron-donating groups can lead to the highly selective formation of a specific stereoisomer due to favorable π-π stacking interactions. nih.gov These interactions are critical in controlling the stereoselectivity in various asymmetric reactions. nih.gov

The interplay between steric hindrance and π-π stacking is a powerful tool in the design of chiral ligands. By carefully tuning these parameters through the introduction of specific substituents, chemists can create highly effective catalysts and auxiliaries for a wide range of stereoselective transformations. The development of versatile ligand precursors with tunable electronic and steric properties is an active area of research. rsc.org

Chemical Reactivity and Derivative Synthesis

Amine Group Functionalization: Oxidation, Reduction, and Substitution Reactions

The primary amine group in 1-(naphthalen-2-yl)ethanamine is a versatile functional handle that allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions.

Oxidation: The amine group can be oxidized to yield the corresponding imine or nitrile. For example, oxidation can lead to the formation of naphthalen-2-ylacetaldehyde or naphthalen-2-ylacetonitrile.

Reduction: Conversely, the amine can be reduced to the corresponding alkane, forming naphthalen-2-ylethane.

Substitution Reactions: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic, enabling it to participate in substitution reactions. chemguide.co.uk This reactivity allows for the synthesis of a wide array of derivatives. Common substitution reactions include the formation of amides and ureas. For instance, reaction with an acyl chloride or anhydride would yield the corresponding N-(1-(naphthalen-2-yl)ethyl)amide.

While amine groups are generally poor leaving groups in nucleophilic substitution reactions, their reactivity can be enhanced. libretexts.org One common strategy is "exhaustive alkylation," typically with methyl iodide, to form a quaternary ammonium salt. libretexts.org These salts can then undergo elimination reactions, known as Hofmann eliminations, to produce alkenes. libretexts.org

The nucleophilicity of the primary amine in 1-(naphthalen-2-yl)ethanamine can also lead to further reactions with alkylating agents. The initial product of a reaction with a haloalkane is a secondary amine, which is often a better nucleophile than the starting primary amine. chemguide.co.uk This can lead to the formation of tertiary amines and even quaternary ammonium salts if sufficient alkylating agent is present. chemguide.co.uk

Formation of Schiff Bases and Metal Complexes

The primary amine functionality of 1-(naphthalen-2-yl)ethanamine readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. iiste.orgscholarsresearchlibrary.com This reaction typically involves refluxing equimolar amounts of the amine and the carbonyl compound in a suitable solvent, often with an acid catalyst. iiste.org The formation of the C=N double bond is a key feature of these compounds. A variety of aromatic aldehydes have been used to synthesize Schiff bases derived from naphthylamines. iiste.org

Schiff bases are valuable ligands in coordination chemistry due to the presence of the imine nitrogen, which can coordinate to metal ions. The resulting metal complexes have diverse applications. Schiff bases derived from similar naphthylamine structures have been shown to form stable complexes with various transition metals, including cobalt(II), nickel(II), copper(II), rhodium(III), platinum(II), and gold(III). nih.govbhu.ac.in The coordination of the Schiff base to the metal center can significantly alter the electronic and steric properties of the ligand, often leading to enhanced biological activity or catalytic performance. nih.gov The geometry of the resulting metal complex, such as octahedral or square planar, is dependent on the metal ion and the stoichiometry of the reaction. bhu.ac.in

The synthesis of these metal complexes typically involves reacting the pre-formed Schiff base with a metal salt in an appropriate solvent. bhu.ac.in Characterization of both the Schiff bases and their metal complexes is commonly performed using spectroscopic techniques such as IR, UV-Vis, and NMR spectroscopy. iiste.orgbhu.ac.in

Table of Research Findings on Schiff Base and Metal Complex Formation

| Reactant 1 | Reactant 2 | Product Type | Metal Ions for Complexation | Reference |

| 1-(Naphthalen-2-yl)ethanamine | Various Aromatic Aldehydes | Schiff Bases | Not specified in this context | iiste.org |

| Naphtha[1,2-d]thiazol-2-amine | Substituted Aromatic Aldehydes | Schiff Bases | Co(II), Ni(II), Cu(II) | nih.gov |

| 2-Naphthylamine | (2E)-3-Phenylprop-2-enal | Schiff Base | Rh(III), Pt(II), Au(III) | bhu.ac.in |

| Methyl-1-naphthyl-ketone | Various Anilines | Ketimines (Schiff Bases) | Not specified in this context | scholarsresearchlibrary.com |

Advanced Spectroscopic and Computational Characterization of 1 Naphthalen 2 Yl Ethanamine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques provide a detailed fingerprint of a molecule, revealing information about its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-(naphthalen-2-yl)ethanamine (B75123) HCl. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

In the ¹H NMR spectrum of 1-(naphthalen-2-yl)ethanamine, distinct signals corresponding to the different types of protons are expected. The aromatic protons of the naphthalene (B1677914) ring system typically appear in the downfield region, generally between 7.0 and 8.5 ppm, exhibiting complex splitting patterns due to spin-spin coupling. The methine proton (CH) adjacent to the amino group and the chiral center would resonate at a specific chemical shift, while the methyl (CH₃) protons would appear as a doublet in the upfield region. The protons of the amine group (NH₂) can sometimes be observed, though their signal can be broad and may exchange with deuterium (B1214612) in solvents like D₂O.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The carbon atoms of the naphthalene ring would produce a series of signals in the aromatic region (typically 120-140 ppm). The methine carbon of the chiral center and the methyl carbon would have characteristic chemical shifts in the aliphatic region. For instance, in related naphthalene derivatives, carbonyl carbons have been observed around 190 ppm, while other aromatic carbons are found between 100-175 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(Naphthalen-2-yl)ethanamine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene Aromatic Protons | 7.0 - 8.5 | 120 - 140 |

| Methine Proton (-CH) | ~4.0 - 5.0 | ~50 - 60 |

| Amine Protons (-NH₂) | Variable | N/A |

| Methyl Protons (-CH₃) | ~1.5 | ~20 - 25 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. In the IR spectrum of 1-(naphthalen-2-yl)ethanamine HCl, characteristic absorption bands would confirm the presence of the amine and aromatic functionalities. The N-H stretching vibrations of the primary amine salt typically appear as a broad band in the region of 3000-3200 cm⁻¹. C-H stretching vibrations from the aromatic naphthalene ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. nih.gov The C=C stretching vibrations of the naphthalene ring would give rise to several sharp peaks in the 1400-1600 cm⁻¹ region. mdpi.com

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. For (1S)-1-(naphthalen-2-yl)ethan-1-amine, a FT-Raman spectrum has been documented, which would show strong bands for the aromatic ring vibrations. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (amine salt) | 3200 - 3000 (broad) | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=C Aromatic Ring Stretch | 1600 - 1400 | Strong |

| C-N Stretch | 1250 - 1020 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The naphthalene moiety in 1-(naphthalen-2-yl)ethanamine acts as a chromophore, absorbing UV light at specific wavelengths. The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to the π → π* transitions of the aromatic system. researchgate.net For naphthalene derivatives, these absorptions typically occur as a group of fine-structured bands. The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the naphthalene ring.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of 1-(naphthalen-2-yl)ethanamine, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (171.24 g/mol for the free base). sigmaaldrich.com Fragmentation patterns can also provide structural information. Common fragmentation pathways would likely involve the loss of the methyl group (CH₃) or cleavage of the bond between the ethylamine (B1201723) side chain and the naphthalene ring, leading to a prominent fragment ion corresponding to the naphthylmethyl cation.

For chiral molecules like 1-(naphthalen-2-yl)ethanamine, determining the absolute configuration (the precise 3D arrangement of atoms) is crucial. X-ray crystallography is the definitive method for this purpose. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ed.ac.uk

To determine the absolute configuration of an enantiomerically pure sample, such as the (R) or (S) isomer of this compound, anomalous dispersion is used. researchgate.net When the crystal contains atoms that scatter X-rays resonantly, it leads to small, measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). ed.ac.uk Analysis of these differences allows for the unambiguous assignment of the absolute structure. nih.gov The Flack parameter is a key value refined during the analysis; a value close to zero for a given configuration confirms that the structural model correctly represents the absolute configuration of the molecule in the crystal. researchgate.net

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a vital tool for studying chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. nist.gov For a specific enantiomer of 1-(naphthalen-2-yl)ethanamine, the CD spectrum will show positive or negative peaks (Cotton effects) at the wavelengths of the UV-Vis absorptions of the naphthalene chromophore. The mirror-image enantiomer will produce a CD spectrum of equal magnitude but opposite sign.

This property makes CD spectroscopy an excellent method for assessing enantiomeric purity. The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov By comparing the CD spectrum of a sample to that of the pure enantiomer, the enantiomeric purity can be accurately determined. Studies on the related 1-(1-naphthyl)ethylamine (B3023371) have shown that the CD spectrum is sensitive to the conformation of the chiral group, providing a powerful link between structure and chiroptical properties. nist.gov

Chromatographic Methods for Enantiomeric Excess Determination

The separation and quantification of enantiomers are critical for ensuring the stereochemical purity of chiral compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques widely utilized for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a principal method for the determination of the enantiomeric excess (ee) of 1-(naphthalen-2-yl)ethanamine and its derivatives. uma.esheraldopenaccess.us This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the optical resolution of a wide range of racemic compounds. nih.gov

The determination of enantiomeric excess is crucial for controlling the purity of chiral pharmaceutical agents. heraldopenaccess.us The development of single-enantiomer drugs is a significant trend in the pharmaceutical industry, as different enantiomers can have varied pharmacological and toxicological effects. chromatographyonline.com HPLC methods can be developed without the need for expensive chiral stationary phases by employing pre-derivatization of the analyte into diastereomers, which can then be separated on a standard achiral column. nih.gov

For analogous compounds like 1-(1-naphthyl)ethylamine, specific HPLC methods have been established. A typical method might employ a CHIROBIOTIC V2 column with a mobile phase consisting of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer. sigmaaldrich.com Detection is commonly performed using a UV detector at a wavelength where the naphthalene moiety exhibits strong absorbance, such as 230 nm. sigmaaldrich.com

Table 1: Example HPLC Conditions for Chiral Separation of a Naphthylethylamine Analog

| Parameter | Condition |

| Column | Astec® CHIROBIOTIC® V2, 25 cm x 4.6 mm I.D., 5 µm particles |

| Mobile Phase | [A] Methanol; [B] 20 mM Ammonium Acetate (90:10, A:B) |

| Flow Rate | 1 mL/min |

| Column Temperature | 25 °C |

| Detector | UV, 230 nm |

| Injection Volume | 2 µL |

| Sample Concentration | 1 mg/mL in methanol |

This table is illustrative and based on the analysis of 1-(1-Naphthyl)ethylamine enantiomers. sigmaaldrich.com

Gas Chromatography (GC) for Chiral Analysis

Chiral gas chromatography is another powerful technique for the enantiomeric separation of volatile amines like 1-(naphthalen-2-yl)ethanamine. libretexts.org This method often involves derivatization of the amine to increase its volatility and improve chromatographic performance. The use of chiral capillary columns, such as those coated with cyclodextrin (B1172386) derivatives, is standard for achieving enantioseparation. wiley-vch.de

For 1-(2-naphthyl)ethylamine, specific GC conditions have been reported. wiley-vch.de These methods typically involve a temperature program to ensure optimal separation of the enantiomers. The determination of enantiomeric excess is achieved by integrating the peak areas of the two enantiomers. wiley-vch.de

Table 2: Chiral GC Analysis Parameters for 1-(2-Naphthyl)ethylamine

| Parameter | Condition |

| Column | CP-CHIRASIL-DEX CB chiral column (25m) |

| Temperature Program | 5 min at 100°C, then heat at 3°C/min to 155°C, hold for 5 min, then heat at 20°C/min to 200°C, and hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Retention Times | tR = 18.4 min, tS = 18.6 min |

Data sourced from a study on related compounds. wiley-vch.de

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the molecular properties and reactivity of 1-(naphthalen-2-yl)ethanamine and its derivatives. These methods complement experimental data and aid in the interpretation of spectroscopic results and reaction outcomes.

Density Functional Theory (DFT) Calculations

DFT has become a fundamental tool in the modeling of molecular systems. arxiv.org It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like naphthalene derivatives. samipubco.com DFT calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics. researchgate.netnih.gov

For instance, in a study on a related naphthalene derivative, 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set were employed to optimize the molecular geometry. researchgate.net These calculations provided structural parameters that were in good agreement with experimental X-ray diffraction data. researchgate.net

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

The Molecular Electrostatic Potential (MEP) is another important descriptor derived from DFT calculations. uni-muenchen.de The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For a derivative of 1-(naphthalen-2-yl)ethanamine, the MEP would highlight the electron-rich nitrogen atom of the amine group as a likely site for interaction with electrophiles. researchgate.net

Table 3: Representative DFT Calculation Parameters

| Parameter | Specification |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311G(d,p) |

| Software | GAUSSIAN03W |

These parameters were used in a study of a naphthalene derivative. researchgate.net

DFT calculations are instrumental in elucidating reaction mechanisms by locating and characterizing transition states. A transition state represents the highest energy point along a reaction coordinate and is crucial for determining the reaction's feasibility and rate.

In a study of a palladium-catalyzed dearomatization reaction of 1-(chloromethyl)naphthalene, DFT calculations were used to investigate the reaction mechanism and the origin of regioselectivity. rsc.org The calculations identified the key transition states and showed that the steric properties of the phosphine (B1218219) ligand controlled whether the reaction yielded the ortho- or para-substituted product. rsc.org This type of analysis is vital for designing and optimizing synthetic routes that involve derivatives of 1-(naphthalen-2-yl)ethanamine. Such studies reveal that bulky ligands can stabilize certain transition states, thereby directing the reaction towards a specific isomer.

Solvent Effects and Spectroscopic Property Prediction

The photophysical properties of molecules, such as their absorption and emission of light, can be significantly influenced by the surrounding solvent. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent molecules. Understanding these solvent effects is crucial for predicting the spectroscopic properties of a compound in various environments.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become powerful tools for predicting the spectroscopic properties of molecules and understanding the underlying electronic transitions. rsc.orgkarazin.ua TD-DFT calculations can be used to model the electronic absorption spectra of a molecule in different solvents by incorporating a polarizable continuum model (PCM) to represent the solvent environment. rsc.org These calculations can predict the wavelength of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.netresearchgate.net

The following table illustrates the hypothetical effect of different solvents on the UV-Vis absorption maximum (λmax) of this compound, based on general principles of solvatochromism and data from related compounds. The expected trend is a red shift with increasing solvent polarity.

| Solvent | Dielectric Constant (ε) | Expected λmax (nm) |

| n-Hexane | 1.88 | 280 |

| Dichloromethane | 8.93 | 285 |

| Acetone | 20.7 | 288 |

| Acetonitrile | 37.5 | 290 |

| Water | 80.1 | 295 |

Note: The λmax values are hypothetical and for illustrative purposes to demonstrate the expected solvatochromic trend.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to investigate the time-dependent behavior of molecules, offering detailed insights into their conformational dynamics and intermolecular interactions. nih.govresearchgate.net

Conformational Analysis and Molecular Interactions

The three-dimensional structure of a molecule is not static but rather exists as an ensemble of different conformations. MD simulations can explore the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. For 1-(naphthalen-2-yl)ethanamine, the key flexible bond is the C-C bond connecting the ethylamine side chain to the naphthalene ring. Rotation around this bond will give rise to different conformers.

In an aqueous solution, the interactions between the solute and water molecules, such as hydrogen bonding between the amine group and water, play a crucial role in determining the preferred conformation. nih.gov MD simulations of similar molecules, like ethanolamines in water, have shown that intramolecular hydrogen bonding can also influence the conformational preferences. nih.gov For this compound, the protonated amine group would be expected to form strong hydrogen bonds with surrounding water molecules.

The following table summarizes the key molecular interactions that can be studied using MD simulations for this compound in an aqueous environment.

| Interaction Type | Description |

| Solute-Solvent Hydrogen Bonding | Hydrogen bonds between the -NH3+ group of the solute and oxygen atoms of water molecules. |

| Hydrophobic Interactions | Interactions between the non-polar naphthalene ring and surrounding water molecules, influencing water structuring. |

| Intramolecular Torsion | Rotation around the C-C bond of the ethylamine side chain, leading to different conformers. |

| Ion-Pairing | Interaction between the protonated amine and the chloride counter-ion. |

Ligand-Receptor Binding Dynamics in Chemical Systems

While 1-(naphthalen-2-yl)ethanamine is a relatively small molecule, its derivatives can be designed to bind to specific biological receptors. MD simulations are a powerful tool to study the dynamics of ligand-receptor binding. These simulations can provide insights into the binding process, the stability of the ligand-receptor complex, and the specific interactions that govern binding affinity.

The process typically involves docking the ligand into the binding site of the receptor to obtain an initial complex structure. This complex is then subjected to MD simulations in a simulated physiological environment (e.g., water, ions). The simulations can reveal how the ligand and receptor adapt to each other's presence, the role of water molecules in the binding interface, and the key residues involved in the interaction. While no specific ligand-receptor binding studies for this compound are publicly available, the methodology is widely applied in drug discovery and design for analogous systems.

Research Applications and Future Directions

Applications in Pharmaceutical Intermediate Synthesis

1-(Naphthalen-2-yl)ethanamine (B75123) HCl and its related isomers are pivotal intermediates in the synthesis of a range of pharmaceutical compounds. yzqyyykj.comgoogle.com Its chiral nature is particularly valuable for creating enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic mixtures.

Precursors for Calcimimetic Agents (e.g., Cinacalcet)

A primary application of the enantiomer (R)-1-(naphthalen-1-yl)ethanamine is as a key intermediate in the synthesis of Cinacalcet hydrochloride. google.combeilstein-journals.orgthieme-connect.comniscpr.res.inmdpi.comtandfonline.comnih.gov Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma. beilstein-journals.orgniscpr.res.in The synthesis of Cinacalcet involves the coupling of (R)-1-(naphthalen-1-yl)ethanamine with a second fragment, 3-[3-(trifluoromethyl)phenyl]propanal, through various methods such as reductive amination. thieme-connect.comniscpr.res.inmdpi.com The (R)-enantiomer is the active ingredient in this pharmaceutical. niscpr.res.in

Several synthetic strategies have been developed to produce enantiopure (R)-1-(naphthalen-1-yl)ethanamine for this purpose, including resolution of the racemic mixture using chiral resolving agents like R-(-)-mandelic acid. tandfonline.com

Table 1: Synthetic Approaches for Cinacalcet Involving (R)-1-(naphthalen-1-yl)ethanamine

| Synthetic Strategy | Description | Key Reagents | Reference |

| Reductive Amination | Direct reaction of (R)-1-(naphthalen-1-yl)ethanamine with 3-[3-(trifluoromethyl)phenyl]propanal. | Sodium triacetoxyborohydride | niscpr.res.inmdpi.com |

| Amide Formation and Reduction | Formation of an amide between the amine and a carboxylic acid derivative, followed by reduction. | Not specified | thieme-connect.com |

| Nucleophilic Substitution | Reaction of the amine with a molecule containing a suitable leaving group. | Alkyl halides or pseudohalides | thieme-connect.com |

Building Blocks for Antifungal Compounds

Derivatives of 1-(naphthalen-1-yl)ethanamine have been synthesized and investigated for their antifungal properties. A study on chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines revealed that several of these compounds exhibited significant in vitro activity against human pathogenic fungi such as Cryptococcus neoformans, Trichophyton mentagrophytes, and Trichophyton rubrum. nih.gov For instance, (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine showed high activity against the dermatophytes. nih.gov This research highlights the potential of using 1-(naphthalen-1-yl)ethanamine as a scaffold for developing new antifungal agents. nih.gov

Modulators of Neurotransmitter Systems in Chemical Research

The structural features of 1-(naphthalen-1-yl)ethanamine hydrochloride, specifically its aromatic naphthalene (B1677914) ring and amine group, make it a candidate for interacting with biological targets like neurotransmitter systems. yzqyyykj.com Its potential to modulate these systems is an area of interest in medicinal chemistry for the development of new therapeutic agents.

Contributions to Fine Chemical and Agrochemical Industries

Enantiomerically pure chiral amines, including 1-(naphthalen-2-yl)ethanamine and its isomers, are valuable in the fine chemical and agrochemical industries. google.com They are often used as resolving agents or as synthons for the preparation of various physiologically active substances beyond pharmaceuticals. google.com

Environmental Impact Research of Related Amine Compounds (General Context)

While specific research on the environmental impact of 1-(naphthalen-2-yl)ethanamine HCl is limited, the broader class of amine compounds has been studied, particularly in the context of carbon capture technologies where they are used as solvents. ieaghg.orgbellona.orgenvirotech-online.com

Degradation Pathways and Byproduct Formation

The degradation of amine compounds in the environment is a key area of research. ieaghg.org In industrial applications like post-combustion CO2 capture, amines can degrade to form various byproducts. ieaghg.orguky.edu Atmospheric degradation of amines can lead to the formation of nitrosamines and nitramines, which are of environmental concern. ieaghg.orgenvirotech-online.com

Studies on simple aliphatic amines have shown that ozonation leads to oxygen-transfer reactions, forming N-oxides from tertiary amines and nitroalkanes from primary and secondary amines. researchgate.net The degradation of amines in flue gas can also produce compounds like aldehydes and organic acids. acs.org Understanding these degradation pathways is crucial for assessing the environmental risks associated with the large-scale use of amine-based technologies. ieaghg.orgnih.gov

Table 2: Common Degradation Products of Amine Compounds

| Degradation Process | Potential Byproducts | Environmental Significance | References |

| Atmospheric Degradation | Nitrosamines, Nitramines, Aldehydes | Some byproducts are potential carcinogens and have high ecotoxicity. | ieaghg.orgenvirotech-online.com |

| Ozonation | N-oxides, Nitroalkanes | Formation of various oxidized nitrogenous compounds. | researchgate.net |

| Thermal and Oxidative Degradation (in industrial processes) | Ammonia, Aldehydes, Organic acids, Amides | Can impact process efficiency and contribute to emissions. | ieaghg.orguky.eduacs.org |

Methodologies for Environmental Fate Assessment of Amine Emissions

The environmental fate of amine emissions, including aromatic amines like this compound, is a critical area of study due to their widespread industrial use and potential for environmental contamination. researchgate.netimrpress.com Aromatic amines can enter the environment through various pathways, including industrial wastewater from the production of dyes, pharmaceuticals, pesticides, and polymers. researchgate.netacs.orgnih.gov Assessing their environmental impact requires a multi-faceted approach involving various methodologies to understand their persistence, transport, and transformation in different environmental compartments.

A primary methodology involves simulation tests to predict the behavior of amines in specific environments. For instance, aerobic sewage treatment simulation tests are used to determine the removability of aromatic amines in wastewater treatment plants (WWTPs). acs.org Studies have shown that some aromatic amines, such as 3,4-dichloroaniline, are persistent and not effectively removed during these processes, indicating a high potential for them to enter surface waters. acs.orgnih.gov

Another key aspect of environmental fate assessment is the analysis of abiotic degradation processes. Hydrolysis is one such process, although most amines are resistant to it in aqueous solutions. nih.gov Photodegradation, the breakdown of compounds by light, is a more significant degradation pathway for some amine derivatives. For example, in aquatic environments where sunlight is present, nitrosamines (formed from the reaction of amines with nitrous oxides) can degrade rapidly through photolysis, whereas nitramines tend to be more persistent. climit.no

Modeling is an essential tool for predicting the environmental distribution and impact of amine emissions. globalccsinstitute.com These models incorporate data on emissions, atmospheric reactions, and deposition to estimate air and ground concentrations over time. climit.no For instance, a "worst-case study method" can be employed to estimate potential adverse health and environmental impacts by using conservative assumptions about the emission, dispersion, and deposition of amines and their photo-oxidation products. researchgate.net

The development of advanced analytical techniques is crucial for detecting and quantifying amines in environmental samples. Methods like solid-phase extraction (SPE) using materials such as XAD resins, and solid-phase microextraction (SPME) are employed for sampling aromatic amines. nih.gov These techniques, often coupled with chromatography and mass spectrometry, allow for the identification of sources, transport pathways, and the ultimate fate of these compounds in the environment. researchgate.net

The table below summarizes the primary methodologies used in assessing the environmental fate of amine emissions.

Table 1: Methodologies for Environmental Fate Assessment of Amine Emissions

| Methodology | Description | Key Applications & Findings | Citations |

|---|---|---|---|

| Simulation Tests | Laboratory-scale experiments that mimic environmental conditions, such as wastewater treatment. | Determining the persistence of specific amines. For example, some anilines are not removed by aerobic sewage treatment. | acs.orgnih.gov |

| Degradation Studies | Investigation of abiotic and biotic breakdown processes. | Assessing the role of hydrolysis (often slow for amines) and photolysis (significant for nitrosamines). | nih.govclimit.no |

| Environmental Modeling | Use of computer models to predict the dispersion and deposition of emitted amines and their reaction products. | Estimating potential environmental concentrations and human exposure under various scenarios, including "worst-case" analyses. | climit.noglobalccsinstitute.comresearchgate.net |

| Advanced Analytical Techniques | Sophisticated methods for sampling, identifying, and quantifying low concentrations of amines in air, water, and soil. | Source tracking, transport pathway analysis, and risk assessment. Includes techniques like SPE and SPME. | researchgate.netnih.gov |

Emerging Research Areas and Potential Innovations

Research into aromatic amines, including derivatives of 1-(naphthalen-2-yl)ethanamine, is expanding beyond traditional applications, driven by global challenges such as climate change and the need for advanced materials. Key emerging areas focus on environmental applications and the synthesis of novel functional molecules.

One of the most significant emerging research areas is the use of amine-based materials for carbon capture and utilization (CCU). rsc.orgrsc.org Amine scrubbing is a leading technology for capturing carbon dioxide (CO₂) from industrial flue gases. researchgate.net Innovations are focused on developing more efficient and less energy-intensive alternatives to traditional aqueous amine solutions. mst.edu This includes research into solid amine-based adsorbents, such as amine-functionalized polymers and porous materials. mst.eduresearchgate.net These materials offer potential advantages like higher CO₂ adsorption capacities, easier handling, and lower energy requirements for regeneration. rsc.org The development of novel amine structures is central to creating adsorbents with enhanced stability, selectivity, and cost-effectiveness for direct air capture (DAC) and point-source capture. researchgate.net

The unique chiral structure of compounds like 1-(naphthalen-2-yl)ethanamine makes them valuable as building blocks in asymmetric synthesis. This is a critical area of innovation for the pharmaceutical industry. Chiral amines are used as resolving agents to separate racemic mixtures or as precursors for the synthesis of enantiomerically pure active pharmaceutical ingredients. Research continues to explore new applications for such chiral amines in creating drugs with higher efficacy and fewer side effects.

Furthermore, there is growing interest in the application of amine derivatives in materials science. For example, N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines, which are structurally related to the subject compound, have been investigated for their antifungal properties. This suggests a potential research direction for developing new antimicrobial agents based on naphthyl-ethylamine scaffolds. The inherent reactivity and structural features of aromatic amines make them versatile candidates for the development of new polymers, catalysts, and functional materials with tailored properties.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-dichloroaniline |

| Carbon Dioxide |

| N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine |

| Nitrosamines |

Q & A

Q. Q: What are the standard synthetic routes and purification methods for 1-(Naphthalen-2-yl)ethanamine HCl?

A: A typical synthesis involves reductive amination of 2-acetylnaphthalene using hydrogen gas and ammonia in the presence of a nickel catalyst, followed by HCl salt formation. Solvents like methanol and water are critical for controlling reaction kinetics and isolating the hydrochloride salt. Purification often employs recrystallization from ethanol-water mixtures to achieve >95% purity . For scale-up, gradient cooling (e.g., 40–50°C to 10–15°C) improves crystal yield and minimizes byproducts.

Structural Characterization

Q. Q: Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

A:

- X-ray crystallography (via SHELXL software) resolves the naphthalene ring orientation and HCl coordination geometry .

- NMR spectroscopy (¹H/¹³C) identifies key signals: aromatic protons (δ 7.2–8.5 ppm), methylene (CH₂NH₂, δ 3.1–3.5 ppm), and amine protons (broad δ 1.5–2.5 ppm).

- HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water) detects impurities at <0.1% levels .

Toxicological Profiling

Q. Q: How should researchers design studies to assess the compound’s systemic toxicity?

A: Follow OECD Guidelines 423 (acute oral toxicity) and 407 (28-day repeated dose). Use Sprague-Dawley rats (oral gavage, 50–300 mg/kg) to monitor hepatic (ALT/AST levels), renal (BUN/creatinine), and hematological endpoints. Include histopathology of naphthalene-exposed tissues (lung, liver) based on methylnaphthalene toxicity data . For in vitro screening, use HepG2 cells with MTT assays to quantify IC₅₀ values .

Computational Modeling

Q. Q: What DFT methods are suitable for studying the electronic properties of this compound?

A: The B3LYP functional with a 6-311++G(d,p) basis set accurately predicts HOMO-LUMO gaps (≈4.2 eV) and partial charges on the amine group. Include exact-exchange corrections (e.g., Becke’s 1993 hybrid functional) to improve thermochemical accuracy for proton affinity calculations (±2.4 kcal/mol error) . Solvent effects (water) are modeled via PCM to simulate hydrochloride salt dissociation .

Stereochemical Considerations

Q. Q: How can enantiomeric resolution be achieved for chiral derivatives of this compound?

A: For analogs like (R/S)-1-(Naphthalen-2-yl)ethanamine, use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or enzymatic resolution with lipases (e.g., Candida antarctica) in organic-aqueous biphasic systems. Enantiomeric excess (>99%) is verified via polarimetry or CD spectroscopy .

Biological Activity Evaluation

Q. Q: What methodologies are used to evaluate antimicrobial activity of naphthalene-derived amines?

A: Perform MIC assays against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) strains using broth microdilution (CLSI M07-A10). Chlorine substituents (as in 2C-C HCl analogs) enhance activity by disrupting bacterial membranes, with MICs typically 8–32 µg/mL . Synergy testing with β-lactams (via checkerboard assays) identifies combinatory effects.

Stability Under Experimental Conditions

Q. Q: How does pH and temperature affect the stability of this compound in solution?

A: The compound is stable at pH 3–4 (simulating gastric fluid) but degrades at pH >7 via amine oxidation. Accelerated stability studies (40°C/75% RH, 30 days) show <5% degradation when stored in amber vials with nitrogen headspace. Monitor via HPLC-UV (λ = 254 nm) with a retention time shift indicating decomposition .

Structure-Activity Relationship (SAR) Analysis

Q. Q: How can researchers systematically investigate substituent effects on biological activity?

A:

Synthesize analogs with electron-withdrawing (e.g., -NO₂, -Cl) or donating (-OCH₃) groups at the 4-position of the naphthalene ring.

Use QSAR models (e.g., CoMFA, molecular docking) to correlate logP, polar surface area, and binding affinity to targets like serotonin receptors.

Validate predictions with in vitro binding assays (e.g., radioligand displacement for 5-HT₂A) .

Environmental Fate and Degradation

Q. Q: What protocols assess the environmental persistence of this compound?

A: Conduct OECD 301B (Ready Biodegradability) tests in activated sludge. UV-Vis spectroscopy tracks degradation kinetics under simulated sunlight (λ >290 nm). Hydrolysis studies (pH 5–9, 25–50°C) quantify half-lives, with photolytic degradation typically faster (>90% in 72 hrs) than hydrolysis .

Contradictions in Literature Data

Q. Q: How should researchers address discrepancies in reported synthesis yields or toxicity values?

A: Cross-validate methods using reproducibility protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products